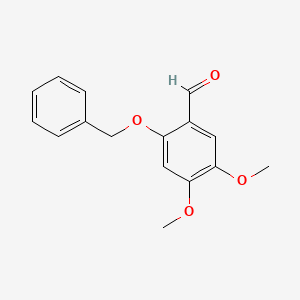

2-Benzyloxy-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-8-13(10-17)14(9-16(15)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKIPTMZBXMHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340335 | |

| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14382-86-6 | |

| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde

CAS Number: 14382-86-6

Introduction

2-Benzyloxy-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique structural architecture, featuring a benzyloxy protecting group and two methoxy substituents on the benzaldehyde core, makes it a versatile reagent for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and proteomics.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14382-86-6 | [2] |

| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |

| Molecular Weight | 272.30 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥96% | [2] |

Predicted physicochemical parameters suggest a LogP of 2.8, which indicates its lipophilic character.[3]

Synthesis of this compound

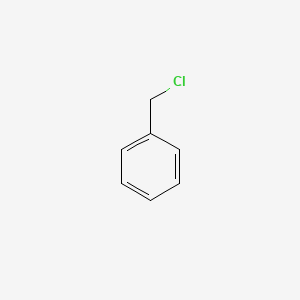

The primary and most logical synthetic route to this compound is via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the starting materials are 2-hydroxy-4,5-dimethoxybenzaldehyde and benzyl bromide.

The causality behind this choice of reaction is twofold: the high reactivity of the phenolic hydroxyl group towards deprotonation and the efficacy of benzyl bromide as a benzylating agent. The use of a suitable base is critical to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an SN2 reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically employed to facilitate this type of reaction.

A plausible synthetic workflow is depicted in the following diagram:

Sources

2-Benzyloxy-4,5-dimethoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in proteomics and as a versatile building block for the synthesis of complex bioactive molecules. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its multi-step synthesis, and explores its utility for researchers, chemists, and drug development professionals. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both methodological clarity and scientific integrity.

Introduction and Core Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with two methoxy groups and a benzyloxy group. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, making it an invaluable precursor in synthetic chemistry. Its structural similarity to naturally occurring phenolic compounds and its role as a stable, protected form of a dihydroxybenzaldehyde derivative underpins its importance in the synthesis of pharmacologically relevant scaffolds.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |

| Molecular Weight | 272.30 g/mol | [1] |

| Monoisotopic Mass | 272.10486 Da | [2] |

| CAS Number | 14382-86-6 | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | N/A |

| Melting Point | Predicted: ~138-141 °C (based on similar structures) | N/A |

| Purity | ≥96% (Commercially Available) | [1] |

| Predicted XlogP | 2.8 | [2] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process. This pathway is designed for reliability and scalability in a standard laboratory setting. The strategy involves:

-

Formylation: Introduction of an aldehyde group onto the 1,2-dimethoxy-4-hydroxybenzene (a derivative of 4-methoxyphenol) precursor via the Reimer-Tiemann reaction to yield 2-hydroxy-5-methoxybenzaldehyde's isomer, a necessary intermediate.

-

Protection/Etherification: Benzylation of the resulting phenolic hydroxyl group using a Williamson ether synthesis.

This approach is chosen for its use of readily available starting materials and its reliance on well-understood, robust reaction mechanisms. The Reimer-Tiemann reaction provides a reliable method for ortho-formylation of phenols[3][4], and the Williamson ether synthesis is the quintessential method for forming ethers from an alkoxide and an alkyl halide.

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Intermediate)

This protocol is adapted from the well-established Reimer-Tiemann formylation of phenols.[3][4]

-

Rationale: This reaction utilizes a dichlorocarbene intermediate, generated in situ from chloroform and a strong base, to electrophilically attack the electron-rich phenoxide ring. The ortho-position is preferentially formylated due to stabilization from the adjacent hydroxyl group.

-

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium hydroxide (e.g., 320 g NaOH in 400 mL water).

-

Reactant Addition: Dissolve 4-methoxyphenol (124.1 g, 1.0 mol) in the NaOH solution with vigorous stirring. The formation of the sodium phenoxide salt is exothermic.

-

Carbene Generation & Reaction: Slowly add chloroform (161 mL, 2.0 mol) dropwise from the dropping funnel. Maintain the reaction temperature below 60-65°C using a water bath to prevent the formation of polymeric tars. After the addition is complete, continue stirring at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and carefully acidify with dilute HCl to pH ~5-6. The product, 2-hydroxy-5-methoxybenzaldehyde, will often separate as an oil. Perform steam distillation to purify the crude product. The resulting clear yellow oil can be used in the next step without further purification. A typical yield is around 70-80%.[3]

-

Step 2: Synthesis of this compound

This protocol employs the Williamson ether synthesis, a robust Sₙ2 reaction.

-

Rationale: The phenolic proton of the intermediate is weakly acidic and is deprotonated by a mild base (potassium carbonate) to form a nucleophilic phenoxide. This nucleophile then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

-

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add the crude 2-hydroxy-5-methoxybenzaldehyde from the previous step (e.g., 15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

-

Alkylating Agent Addition: While stirring the suspension, add benzyl bromide (14.2 mL, 0.12 mol) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

-

Work-up and Purification: After cooling, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.

-

Compound Characterization: Predicted Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aldehyde (-CHO) | 10.3 - 10.5 |

| Aromatic (ring A, 2H) | 7.1 - 7.3 |

| Aromatic (ring A, 2H) | 6.8 - 7.0 |

| Benzyl (-CH₂-) | ~5.1 |

| Benzyl Aromatic | 7.3 - 7.5 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (two singlets) |

-

FT-IR (Predicted): Key stretches are expected around 2850-2750 cm⁻¹ (aldehyde C-H), 1685 cm⁻¹ (aromatic C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1250-1050 cm⁻¹ (C-O ether stretches).

Applications in Research and Drug Discovery

Building Block for Proteomics Research

This compound is explicitly designated as an aldehyde building block for proteomics research.[1] In this context, the aldehyde group can be used for:

-

Bioconjugation: Reacting with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine) via reductive amination to covalently link the molecule to proteins or peptides.

-

Probe Synthesis: Serving as a core scaffold for creating chemical probes to study protein-protein interactions or enzyme activity. The benzyloxy and methoxy groups can be modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzaldehydes are foundational intermediates in medicinal chemistry for constructing heterocyclic compounds with diverse pharmacological activities.[7] The structural motif present in this compound makes it a valuable precursor for synthesizing scaffolds such as:

-

Flavones and Chalcones: These classes of compounds are known for their antioxidant, anti-inflammatory, and anticancer properties. The aldehyde would typically undergo a Claisen-Schmidt condensation with an appropriate acetophenone.[7]

-

Dihydropyridines (DHPs): Used in the development of calcium channel blockers for treating hypertension. The aldehyde participates in Hantzsch-type condensation reactions.[7]

-

Isoquinoline Alkaloids: The 2,4,5-substitution pattern is a common feature in many natural and synthetic isoquinoline alkaloids, which exhibit a broad range of biological activities.

Safety and Handling

Based on safety data for structurally related dimethoxybenzaldehydes, the following precautions are advised:

-

Hazard Classification: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in synthetic and medicinal chemistry. Its utility as a building block in proteomics and as a precursor to pharmacologically active heterocyclic systems is firmly established. The synthetic pathway detailed in this guide, combining Reimer-Tiemann formylation and Williamson ether synthesis, represents a reliable and logical approach for its laboratory preparation. Adherence to standard safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this versatile compound in their drug discovery and development endeavors.

References

- Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...".

- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. BenchChem.

- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

- PubChemLite. This compound (C16H16O4). PubChemLite.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]

- 3. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 4. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Benzyloxy-4,5-dimethoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, proven synthetic strategies, reactivity insights, and critical applications, grounding all claims in authoritative references.

Introduction: A Versatile Building Block

This compound (CAS No. 14382-86-6) is a polysubstituted benzaldehyde derivative of significant interest in multi-step organic synthesis.[1] Its structure features an aldehyde group, two electron-donating methoxy groups, and a bulky benzyloxy group, which often serves as a stable protecting group for a phenol. This unique combination of functional groups makes it an ideal precursor for constructing complex molecular architectures, most notably the core scaffolds of isoquinoline alkaloids—a class of natural products renowned for their diverse and potent biological activities.[2][3] This guide elucidates the essential knowledge required to effectively utilize this reagent in a research and development setting.

Core Physicochemical & Structural Properties

Precise identification and characterization are the foundation of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 14382-86-6 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][4][5] |

| Molecular Weight | 272.30 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | Commercially available at ≥96% to 98% | [1][4] |

| IUPAC Name | 2-(benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Synonyms | 4,5-dimethoxy-2-(phenylmethoxy)benzaldehyde | [4] |

| InChI Key | KTKIPTMZBXMHST-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | [5] |

Spectroscopic Profile for Structural Verification

While raw spectral data should be acquired for each batch, the expected spectroscopic signatures provide a reliable benchmark for structural confirmation.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

A sharp singlet for the aldehyde proton (CHO) around δ 10.3 ppm.

-

Two distinct singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two protons on the dimethoxy-substituted ring.

-

A multiplet pattern between δ 7.2-7.4 ppm for the five protons of the benzyl group ring.

-

A characteristic singlet for the benzylic methylene protons (OCH₂Ph) around δ 5.2 ppm.

-

Two sharp singlets for the two non-equivalent methoxy group protons (OCH₃) , typically around δ 3.9 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum should reveal:

-

The aldehyde carbonyl carbon signal downfield, near δ 190-192 ppm.

-

A series of signals in the aromatic region (δ 110-160 ppm), including four quaternary carbons.

-

The benzylic methylene carbon (OCH₂Ph) around δ 70-75 ppm.

-

Two distinct signals for the methoxy carbons (OCH₃) around δ 56 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include:

-

A strong, sharp absorption band for the aldehyde C=O stretch at approximately 1675-1690 cm⁻¹.

-

Several bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

-

Prominent C-O stretching bands for the ether linkages between 1020-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Predicted mass-to-charge ratios for common adducts provide confirmatory data.[5] For example, the [M+H]⁺ ion is expected at m/z 273.1121.[5]

Synthesis and Purification Protocol

Rationale: The most reliable and field-proven method for preparing this compound is not through direct formylation, but via the selective O-alkylation of a commercially available, activated phenol. The protocol below utilizes 2-hydroxy-4,5-dimethoxybenzaldehyde (asaronaldehyde) as the starting material. The phenolic hydroxyl group is significantly more acidic than any potential aliphatic alcohol, allowing for its selective deprotonation by a mild base like potassium carbonate, followed by nucleophilic substitution on benzyl bromide. This approach is highly efficient and avoids the harsh reagents and potential side reactions associated with direct formylation of the corresponding benzene ether.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and a suitable solvent such as acetone or DMF (approx. 0.1 M concentration).

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Heating: Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and maintain for 4-8 hours.

-

Self-Validating Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion and avoids unnecessary heating.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purification: The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Purity should be confirmed by NMR and melting point analysis.

Chemical Reactivity & Mechanistic Considerations

The reactivity of this molecule is governed by the interplay of its functional groups.

-

Aldehyde Group: The aldehyde is the primary site for transformations. It readily undergoes:

-

Reductive Amination: To form substituted benzylamines, which are precursors for the Pictet-Spengler cyclization.

-

Condensation Reactions: Such as the Henry reaction (with nitroalkanes) or Knoevenagel condensation (with active methylene compounds) to extend the carbon chain.

-

Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

-

-

Aromatic Ring: The three oxygen-based substituents (two methoxy, one benzyloxy) are strongly electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution. However, the positions are sterically hindered, directing reactions with a high degree of regioselectivity.

-

Benzyloxy Group: This group is primarily a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), which reduces it to toluene and reveals the free phenol.

Application in Isoquinoline Synthesis: A primary application is in the synthesis of tetrahydroisoquinoline scaffolds, the core of many alkaloids.

Caption: Logical pathway to isoquinoline scaffolds.

Applications in Drug Development & Proteomics

-

Natural Product Synthesis: This compound is a cornerstone intermediate for the total synthesis of pharmacologically active isoquinoline alkaloids like papaverine analogues or berberine precursors.[2][6] The substitution pattern is frequently found in natural products with antimicrobial, anticancer, or neuroactive properties.

-

Medicinal Chemistry Scaffolding: In drug discovery programs, it serves as a versatile scaffold. The aldehyde can be elaborated into various functional groups, and the benzyloxy group can be removed late-stage to introduce a free phenol, which can act as a key hydrogen bond donor or a handle for further derivatization.

-

Proteomics Research: It is cited as a building block for proteomics research.[1] In this context, aldehydes are often used as chemical probes or cross-linking agents. They can react with primary amines (like the N-terminus of a peptide or the side chain of lysine) to form Schiff bases, which can be subsequently reduced to stable secondary amine linkages, effectively tagging or cross-linking proteins.

Handling, Storage, and Safety

As a fine chemical intended for laboratory use, standard safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended to ensure stability.[8][9] Keep away from strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- CAS No : 5447-02-9 | Product Name : 3,4-Dibenzyloxybenzaldehyde | Pharmaffili

- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? - Shenzhou Chemical. [Link]

- This compound (C16H16O4) - PubChemLite. [Link]

- The Isoquinoline Alkaloids - ResearchG

- The Isoquinoline Alkaloids - ResearchG

- The isoquinoline alkaloids - Semantic Scholar. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]

- 6. The isoquinoline alkaloids | Semantic Scholar [semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

2-Benzyloxy-4,5-dimethoxybenzaldehyde structure

An In-Depth Technical Guide to 2-Benzyloxy-4,5-dimethoxybenzaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural architecture, featuring a reactive aldehyde, two methoxy groups, and a sterically significant, cleavable benzyloxy protecting group, makes it a highly valuable scaffold for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its applications, particularly for researchers, medicinal chemists, and drug development professionals. We will explore its role as a versatile building block in areas such as proteomics research and the synthesis of pharmacologically relevant heterocyclic systems.

Molecular Profile and Physicochemical Properties

Structural Elucidation

This compound, with the molecular formula C₁₆H₁₆O₄, is characterized by a benzene ring substituted with five different groups.[1][2] The aldehyde group at position C1 and the benzyloxy group at position C2 are ortho to each other, which influences the molecule's conformation and reactivity. The methoxy groups at C4 and C5 increase the electron density of the aromatic ring, impacting its chemical behavior in electrophilic substitution reactions and modulating the reactivity of the aldehyde.

Caption: 2D Structure of this compound.

Key Identifiers

The compound is uniquely identified by the following descriptors.

| Identifier | Value | Source |

| CAS Number | 14382-86-6 | [2] |

| IUPAC Name | 2-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Synonym | 4,5-Dimethoxy-2-(phenylmethoxy)benzaldehyde | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [2] |

| Molecular Weight | 272.30 g/mol | [2] |

| InChI Key | KTKIPTMZBXMHST-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OC | [1] |

Physicochemical Properties

This table summarizes the key physical and handling properties of the compound.

| Property | Value | Source |

| Physical Form | Crystalline solid | |

| Melting Point | 138-141 °C | |

| Boiling Point | 443.0 ± 40.0 °C (Predicted) | |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥96% | [2] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | |

| Sensitivity | Air Sensitive |

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process starting from commercially available 3,4-dimethoxyphenol. This strategy involves an initial formylation to introduce the aldehyde group, followed by the protection of the resulting ortho-hydroxyl group with a benzyl ether.

Retrosynthetic Analysis

The retrosynthetic approach disconnects the benzyl ether bond, identifying 2-hydroxy-4,5-dimethoxybenzaldehyde as the key precursor. This intermediate can be synthesized from 3,4-dimethoxyphenol via an ortho-formylation reaction, such as the Reimer-Tiemann or Duff reaction.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde via Reimer-Tiemann Formylation

The Reimer-Tiemann reaction introduces an aldehyde group onto a phenol, preferentially at the ortho position. The reaction proceeds via the electrophilic substitution of the phenoxide with dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base.

-

Materials: 3,4-dimethoxyphenol, sodium hydroxide (NaOH), chloroform (CHCl₃), hydrochloric acid (HCl), ethyl acetate, brine.

-

Procedure:

-

Dissolve 3,4-dimethoxyphenol (1.0 eq.) in an aqueous solution of excess sodium hydroxide (e.g., 4-5 eq. in water) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Add chloroform (2.0-3.0 eq.) dropwise over 1-2 hours, ensuring the temperature does not exceed 75 °C. The formation of a thick emulsion is expected.

-

After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully acidify with dilute HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-4,5-dimethoxybenzaldehyde.[3]

-

Step 2: Benzylation of 2-Hydroxy-4,5-dimethoxybenzaldehyde

This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where a phenoxide ion acts as a nucleophile, attacking benzyl bromide to form the benzyl ether.[4][5]

-

Materials: 2-hydroxy-4,5-dimethoxybenzaldehyde, sodium hydride (NaH, 60% dispersion in oil) or potassium carbonate (K₂CO₃), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (Argon or N₂), add the 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq.) and dissolve it in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure this compound.

-

Spectroscopic Characterization

While a complete experimental dataset is not publicly available, the structure can be reliably characterized using standard spectroscopic methods. The following table outlines the expected key signals based on its structure and data from close analogs.[6][7]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | ~9.8-10.5 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.~7.1 ppm (s, 1H) & ~6.5 ppm (s, 1H): Aromatic protons on the dimethoxy-substituted ring.~5.2 ppm (s, 2H): Benzylic methylene protons (-OCH₂Ph).~3.9 ppm (s, 3H) & ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~155-160 ppm: Aromatic carbons attached to oxygen (C2, C4, C5).~136 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic carbons of the benzyl group.~110-115 ppm: Aromatic carbons (C1, C3, C6).~71 ppm: Benzylic methylene carbon (-OCH₂Ph).~56 ppm: Methoxy carbons (-OCH₃). |

| IR (KBr) | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde.~1680 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.~1270, 1030 cm⁻¹: C-O stretching of the ethers. |

| Mass Spec. | m/z = 272.10: [M]⁺ molecular ion peak. |

Reactivity and Applications in Medicinal Chemistry

Chemical Reactivity Profile

The molecule's reactivity is dominated by the aldehyde functional group, which can undergo:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, or Wittig reagents to extend the carbon chain.

-

Reductive Amination: Formation of amines, a cornerstone of medicinal chemistry.

-

Condensation Reactions: Formation of imines, oximes, or hydrazones, and participation in reactions like the Knoevenagel and aldol condensations.

The benzyl ether serves as a robust protecting group, stable to many reaction conditions but readily removable by catalytic hydrogenolysis, a key feature for multi-step syntheses.[8][9]

Role as a Versatile Synthetic Intermediate

This compound is an aldehyde building block used in specialized fields like proteomics research.[2] More broadly, its structural motifs are integral to the synthesis of complex, biologically active molecules, particularly isoquinolines and other N-heterocyclic compounds. The strategic placement of the oxygenated substituents facilitates cyclization reactions essential for building these scaffolds.[10][11]

Caption: Versatility of the aldehyde as a synthetic scaffold.

For example, substituted benzaldehydes are critical starting materials in the Pictet-Spengler and Bischler-Napieralski reactions for isoquinoline synthesis. These heterocyclic cores are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and natural products with activities ranging from anticancer to antimicrobial.[11] The benzyloxy group can be strategically removed in a late-stage synthesis to reveal a free phenol, providing a handle for further functionalization or to act as a crucial hydrogen bond donor for binding to a biological target.

Conclusion

This compound is a sophisticated and valuable building block for chemical synthesis. Its well-defined structure provides multiple handles for chemical modification, allowing for the controlled and predictable construction of complex organic molecules. The detailed synthetic protocol and characterization data provided in this guide serve as a foundational resource for researchers. Its utility as a precursor to pharmacologically relevant scaffolds, such as isoquinolines, underscores its importance for professionals in drug discovery and development, enabling the exploration of new chemical space and the creation of novel therapeutic agents.

References

- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. National Center for Biotechnology Information.

- ScienceMadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.

- Botting, N. P., et al. (n.d.). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. (Specific journal not provided in search result).

- ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate.

- Wikipedia. (n.d.). Protecting group. Wikipedia.

- PubChem. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information.

- Supporting Information. (n.d.). NMR Spectra for complexes and all Cross-Coupling Products. (Specific source not provided).

- SpectraBase. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. Wiley.

- PubChemLite. (n.d.). This compound (C16H16O4). PubChemLite.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). PhytoBank.

- PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[5][12]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. NIH.

- Royal Society of Chemistry. (n.d.). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications.

- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.

- National Institutes of Health. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. NIH.

Sources

- 1. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2-Hydroxy-4,5-dimethoxybenzaldehyde | 14382-91-3 | PAA38291 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 2-Benzyloxy-4,5-dimethoxybenzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-benzyloxy-4,5-dimethoxybenzaldehyde, a key building block in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related molecules, ensuring a scientifically rigorous and practical resource.

Introduction

This compound, with the chemical formula C₁₆H₁₆O₄, is a polysubstituted aromatic aldehyde. Its structure incorporates a benzaldehyde core, two methoxy groups, and a benzyloxy substituent. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the characterization of its reaction products. Understanding these spectroscopic features is paramount for any researcher working with this versatile molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data is a synthesis of predictions based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a wealth of information about its molecular framework.

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of both the benzaldehyde and benzyloxy rings, the benzylic methylene protons, the methoxy protons, and the aldehydic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H |

| Benzyloxy Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Aromatic (H-6) | ~7.3 | Singlet | 1H |

| Aromatic (H-3) | ~6.5 | Singlet | 1H |

| Benzylic (-OCH₂Ph) | ~5.1 | Singlet | 2H |

| Methoxy (-OCH₃ at C-5) | ~3.9 | Singlet | 3H |

| Methoxy (-OCH₃ at C-4) | ~3.8 | Singlet | 3H |

Rationale for Chemical Shift Assignments:

-

Aldehydic Proton (9.8 - 10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring, placing its signal in the characteristic downfield region for aldehydes.

-

Benzyloxy Aromatic Protons (7.2 - 7.5 ppm): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region.

-

Benzaldehyde Ring Protons (H-6 at ~7.3 ppm and H-3 at ~6.5 ppm): The proton at the C-6 position is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. Conversely, the proton at the C-3 position is ortho to the electron-donating benzyloxy group and para to a methoxy group, resulting in an upfield shift.

-

Benzylic Protons (~5.1 ppm): The methylene protons of the benzyloxy group are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift.

-

Methoxy Protons (~3.9 and ~3.8 ppm): The two methoxy groups will appear as sharp singlets. Their exact chemical shifts will be influenced by their position on the aromatic ring.

The carbon-13 NMR spectrum will provide information on all sixteen carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~190 |

| Aromatic C-O (C-2, C-4, C-5) | 145 - 160 |

| Aromatic C-H & C-C (C-1, C-3, C-6) | 100 - 130 |

| Benzyloxy Aromatic (C₆H₅) | 127 - 137 |

| Benzylic (-OCH₂Ph) | ~70 |

| Methoxy (-OCH₃) | ~56 |

Rationale for Chemical Shift Assignments:

-

Aldehyde Carbonyl (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears in the characteristic downfield region for aldehydes.

-

Aromatic Carbons Attached to Oxygen (145 - 160 ppm): The carbon atoms directly bonded to the oxygen atoms of the benzyloxy and methoxy groups are deshielded and will appear at lower field.

-

Other Aromatic Carbons (100 - 137 ppm): The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

Benzylic Carbon (~70 ppm): The carbon of the methylene group in the benzyloxy substituent is shifted downfield due to the attached oxygen.

-

Methoxy Carbons (~56 ppm): The carbons of the two methoxy groups are expected to have similar chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic moieties.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium to Weak |

| C=O stretch (aldehyde) | 1685-1705 | Strong |

| C=C stretch (aromatic) | 1580-1600 and 1450-1500 | Medium to Strong |

| C-O stretch (aryl ether) | 1200-1275 | Strong |

| C-O stretch (alkyl ether) | 1020-1075 | Strong |

| =C-H bend (aromatic) | 690-900 | Medium to Strong |

Interpretation of IR Data:

-

Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching vibration, which is expected at a lower wavenumber due to conjugation with the aromatic ring.[1][2] Additionally, the characteristic C-H stretching bands of the aldehyde proton (Fermi resonance doublet) are a key diagnostic feature.[1][3]

-

Ether Linkages: Strong C-O stretching bands will be present for both the aryl ether linkages of the methoxy and benzyloxy groups and the alkyl ether linkage of the benzyloxy group.

-

Aromatic Rings: The presence of the aromatic rings will be indicated by C=C stretching vibrations and =C-H bending vibrations.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

The molecular ion (M⁺˙) is expected at m/z 272. The fragmentation is likely to be dominated by cleavage of the benzylic C-O bond and α-cleavage relative to the aromatic ring and carbonyl group.

| m/z | Proposed Fragment Ion | Significance |

| 272 | [C₁₆H₁₆O₄]⁺˙ | Molecular Ion |

| 181 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

| 166 | [M - C₆H₅CH₂O + H]⁺˙ | Cleavage of the benzyloxy group with hydrogen transfer |

| 151 | [M - C₆H₅CH₂O]⁺ | Loss of the benzyloxy radical |

Rationale for Fragmentation:

-

Molecular Ion (m/z 272): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

-

Loss of Benzyl Group (m/z 181): Cleavage of the C-O bond of the benzyloxy group is a common fragmentation pathway for benzyl ethers, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxy cation.

-

Tropylium Ion (m/z 91): The benzyl cation formed from the cleavage can rearrange to the highly stable tropylium ion, which is often a base peak in the mass spectra of compounds containing a benzyl group.

-

Other Fragments: Other fragmentations, such as the loss of the entire benzyloxy group or subsequent loss of methyl or formyl radicals from the primary fragments, are also possible.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential. The following are generalized procedures for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for obtaining reliable data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ensure complete dissolution, using gentle vortexing if necessary.[4]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any contaminants.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity and obtain sharp, symmetrical peaks.[4]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C) to optimize signal detection.[4]

-

Set up the acquisition parameters, including the number of scans, pulse sequence, and relaxation delay, and initiate data acquisition.

-

-

Data Processing:

-

Perform a Fourier transform on the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Apply phase and baseline corrections to the spectrum.

-

Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Caption: Common workflows for solid sample analysis using FTIR spectroscopy.

Step-by-Step Methodology (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[1]

-

Acquire a background spectrum of the clean, empty ATR crystal.[1]

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[1]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable organic compounds.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology:

-

Sample Introduction: For a solid sample, a direct insertion probe is a common method. A small amount of the compound is placed in a capillary tube at the tip of the probe.

-

Ionization: The probe is inserted into the high-vacuum ion source of the mass spectrometer. The sample is then heated to induce vaporization. The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting data is plotted as relative abundance versus m/z to generate the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a comprehensive structural fingerprint that is invaluable for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of each atom in the molecule. The IR spectrum confirms the presence of the key aldehyde, ether, and aromatic functional groups. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns that can be used to confirm the compound's identity. By understanding and correctly interpreting these spectroscopic features, researchers can confidently utilize this important synthetic building block in their work.

References

- Supporting Information for a research article, providing NMR data for a related benzyloxy-methoxy-naphthalene deriv

- Electronic Supplementary Information for a research article, containing NMR data for various benzaldehydes and benzonitriles.

- Supplementary Information from a Beilstein Journal of Organic Chemistry article with NMR data for benzyloxy-bromo-methoxybenzene deriv

- Human Metabolome Database entry for 4-Methoxybenzaldehyde, showing an experimental ¹H NMR spectrum.

- Human Metabolome Database entry for 1,2-Dimethoxybenzene, showing a predicted ¹H NMR spectrum.

- Creative Proteomics article on Electron Ioniz

- PubChem entry for 1,4-Dimethoxybenzene, providing links to various spectroscopic d

- ALWSCI blog on preparing and running an NMR sample.

- Emory University resource on ionization methods in organic mass spectrometry.

- OpenStax adaptation of an organic chemistry textbook, discussing the spectroscopy of aldehydes and ketones.

- Supporting Information for a Royal Society of Chemistry article, providing NMR data for benzyloxy-methylbenzene deriv

- UCLA resource on the IR spectroscopy of aldehydes.

- Chemistry LibreTexts page on Electron Ioniz

- National Institutes of Health (NIH)

- YouTube video discussing the FTIR spectra of aromatic, aliphatic, and conjug

- Research and Reviews journal article on the principles and applications of electron ioniz

- Chemistry LibreTexts page on the infrared spectra of common functional groups.

- ResearchGate entry showing an experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde.

- PubChem entry for 2,5-Dimethoxybenzaldehyde, with links to spectroscopic d

- Iowa State University Chemical Instrumentation Facility guide to NMR sample prepar

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde

Introduction

2-Benzyloxy-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure contains several distinct proton environments, making ¹H Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and purity assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by established experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for interpreting the spectrum and a robust methodology for acquiring high-quality data.

Molecular Structure and Proton Environments

The structural integrity of this compound is defined by a central benzaldehyde ring substituted with a benzyloxy and two methoxy groups. These functional groups create a unique electronic landscape, influencing the chemical shifts of the seven distinct proton environments. Understanding these environments is the first step in predicting and interpreting the resulting NMR spectrum.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher δ values), while electron-donating groups cause shielding, resulting in an upfield shift.[2][3]

Aldehyde Proton (H-a)

The proton of the aldehyde group is the most deshielded in the molecule. This is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.[4] Consequently, it appears far downfield as a sharp singlet, as there are no adjacent protons for spin-spin coupling.

-

Expected Chemical Shift: 9.8 – 10.2 ppm

-

Multiplicity: Singlet (s)

-

Integration: 1H

Aromatic Protons on the Benzaldehyde Core (H-b, H-c)

The core aromatic ring has two protons at the C-3 and C-6 positions.

-

Proton H-3 (H-b): This proton is positioned ortho to the electron-withdrawing aldehyde group and meta to the electron-donating benzyloxy group. The deshielding effect of the aldehyde is dominant, placing this signal downfield in the aromatic region.

-

Proton H-6 (H-c): This proton is ortho to the electron-donating benzyloxy group and meta to the 5-methoxy group. It will be more shielded compared to H-3. Since these protons are not adjacent to any other protons on the ring, they are both expected to appear as singlets.

-

Expected Chemical Shift: 7.0 – 7.5 ppm

-

Multiplicity: Two distinct singlets (s)

-

Integration: 1H each

Benzyloxy Group Protons (H-d, H-e)

The benzyloxy group contributes two sets of signals.

-

Methylene Protons (-OCH₂-, H-d): These two protons are adjacent to an oxygen atom and a phenyl ring, placing their signal in a characteristic downfield region. With no adjacent protons, they will appear as a sharp singlet.

-

Phenyl Protons (-C₆H₅, H-e): The five protons on the terminal phenyl ring are in a relatively unperturbed environment. They will typically appear as a complex multiplet, though at lower resolutions, they may resolve into a single, broad peak. These signals overlap with the other aromatic protons.[2]

-

Expected Chemical Shift (-OCH₂-): 5.1 – 5.3 ppm

-

Expected Chemical Shift (-C₆H₅): 7.2 – 7.5 ppm

-

Multiplicity: Singlet (-OCH₂-) and multiplet (-C₆H₅)

-

Integration: 2H (-OCH₂-) and 5H (-C₆H₅)

Methoxy Group Protons (H-f, H-g)

The two methoxy groups at the C-4 and C-5 positions are non-equivalent due to their different positions relative to the other substituents. Therefore, they will produce two distinct signals.

-

Expected Chemical Shift: 3.8 – 4.0 ppm

-

Multiplicity: Two distinct singlets (s)

-

Integration: 3H each

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below. This serves as a quick reference for spectrum analysis and confirmation of the compound's identity.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-a | Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H |

| H-b | Aromatic (C-3 H) | 7.3 – 7.5 | Singlet (s) | 1H |

| H-c | Aromatic (C-6 H) | 7.0 – 7.2 | Singlet (s) | 1H |

| H-d | Methylene (-OCH₂Ph) | 5.1 – 5.3 | Singlet (s) | 2H |

| H-e | Phenyl (-OCH₂C₆H₅ ) | 7.2 – 7.5 | Multiplet (m) | 5H |

| H-f | Methoxy (4-OCH₃) | 3.8 – 4.0 | Singlet (s) | 3H |

| H-g | Methoxy (5-OCH₃) | 3.8 – 4.0 | Singlet (s) | 3H |

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is critical for obtaining a high-resolution, artifact-free spectrum. The following procedure is a self-validating system designed to ensure data integrity and reproducibility.

Materials and Reagents

-

Deuterated Solvent (e.g., Chloroform-d, CDCl₃), ≥99.8% D

-

Internal Standard: Tetramethylsilane (TMS) (optional, as the residual solvent peak can be used as a secondary reference)[5]

-

High-quality 5 mm NMR tubes (unscratched and clean)[7]

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Filtration medium (e.g., glass wool plug in a pipette)[7]

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is profoundly affected by sample preparation.[7] The primary goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.

-

Weighing: Accurately weigh 5-15 mg of the solid analyte into a clean, dry vial. This quantity provides a strong signal-to-noise ratio for a typical high-field spectrometer in a few minutes.[5][6]

-

Dissolution: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5] Preparing the sample in a secondary vial facilitates complete dissolution, which can be difficult to achieve within the narrow confines of an NMR tube.[5][7]

-

Filtration (Critical Step): Place a small, tight plug of glass wool into a clean Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is mandatory to remove any solid particles, which would otherwise distort the local magnetic field homogeneity, leading to broad spectral lines and poor resolution.[7]

-

Referencing: The use of a deuterated solvent is essential for the spectrometer's lock system. For precise calibration, the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like TMS (δ 0.0 ppm) can be added.[5]

-

Labeling: Clearly label the NMR tube cap with a unique identifier.

Caption: Workflow for ¹H NMR sample preparation and acquisition.

Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Insert the sample into the spectrometer. Allow a few minutes for the sample to thermally equilibrate.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[8]

-

Acquisition Parameters:

-

Pulse Width: Use a 90° pulse for maximum signal intensity in a single scan.[8]

-

Acquisition Time (at): Set to 2-4 seconds for good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For accurate integration (quantitative analysis), a longer delay of at least 5 times the longest proton spin-lattice relaxation time (T₁) is required.

-

Number of Scans (ns): For the specified sample concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.

-

-

Acquire Data: Execute the acquisition command to obtain the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply an exponential multiplication function (line broadening of 0.1-0.3 Hz can improve signal-to-noise) followed by a Fourier transform to convert the FID from the time domain to the frequency domain.[8]

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Reference the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.0 ppm.

-

Analysis: Integrate all signals to determine the relative ratio of protons. Use a peak-picking tool to identify the precise chemical shift of each signal.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information, with each functional group yielding a distinct and predictable set of signals. The downfield aldehyde singlet, the characteristic benzyloxy and methoxy singlets, and the patterned aromatic signals collectively serve as a definitive fingerprint for the molecule. By employing the rigorous experimental protocols detailed in this guide, researchers can reliably acquire high-quality spectra, enabling confident structural verification and purity assessment, which are critical steps in any drug discovery or chemical synthesis workflow.

References

- Lahtinen, M., et al. (2005). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry.

- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Wisconsin-Madison. NMR Sample Preparation. Chemistry Department.

- ResearchGate. How to Prepare Samples for NMR.

- Human Metabolome Database. ¹H NMR Spectrum of 4-Methoxybenzaldehyde. HMDB.

- ACD/Labs. Methoxy groups just stick out. ACD/Labs Blog.

- MIT OpenCourseWare. FT-NMR Sample Preparation Guide. MIT.

- Beaudry Group, Oregon State University. Routine ¹H NMR Guidelines.

- Guo, B., et al. (2016). Electronic Supplementary Information. Royal Society of Chemistry.

- Wi, S. & G. A. Webb (Eds.). (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Spectroscopy in Education. Royal Society of Chemistry.

- DRX-400. ¹H NMR Protocol for Beginners.

- Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.

- CERM. NMR HANDS-ON PROTOCOLS – ACQUISITION.

- ResearchGate. Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines.

- Oregon State University. ¹H NMR Chemical Shift.

- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.

- Oregon State University. ¹H NMR Spectra and Peak Assignment.

- University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- University of Calgary. Aromatic H - Chapter 13.

- Chemistry Steps. NMR Chemical Shift Values Table.

Sources

- 1. scbt.com [scbt.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the ¹³C NMR of 2-Benzyloxy-4,5-dimethoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-benzyloxy-4,5-dimethoxybenzaldehyde, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document offers a detailed protocol for spectral acquisition and an in-depth interpretation of the chemical shifts, grounded in fundamental principles and comparative data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₆H₁₆O₄, is a polysubstituted aromatic aldehyde.[1][2] Its structure is characterized by a benzaldehyde core with a benzyloxy group at the C2 position and two methoxy groups at the C4 and C5 positions. This arrangement of electron-donating groups and a sterically demanding benzyloxy substituent creates a unique electronic and steric environment, making ¹³C NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the ¹³C NMR spectrum is crucial for confirming the successful synthesis of this molecule and for its application as a building block in proteomics research and other areas of chemical synthesis.[1]

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit distinct signals for each of the 16 carbon atoms in the molecule, as there is no plane of symmetry. The chemical shifts (δ) are influenced by the hybridization of the carbon atoms and the electronic effects (both inductive and resonance) of the substituents.

Key Influencing Factors:

-

Aldehyde Carbonyl (C=O): This carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in significant deshielding. It is expected to appear in the far downfield region of the spectrum, typically between 190-200 ppm.[3]

-

Aromatic Carbons: The chemical shifts of the carbons in the benzaldehyde ring are influenced by the attached aldehyde, benzyloxy, and methoxy groups. The oxygen atoms of the ether and methoxy groups will cause a downfield shift for the carbons they are directly attached to (ipso-carbons) due to their electronegativity.

-

Benzyloxy Group: The methylene carbon (-OCH₂-) of the benzyloxy group is expected in the range of 70-80 ppm. The aromatic carbons of the benzyl group itself will show a pattern typical for a monosubstituted benzene ring.

-

Methoxy Carbons (-OCH₃): These carbons are sp³ hybridized and bonded to an oxygen atom. They are expected to resonate in the range of 55-60 ppm.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A standardized protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is detailed below. This serves as a general guideline and may be adapted based on the specific instrumentation available.

Workflow for ¹³C NMR Data Acquisition:

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

-

Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Relaxation Delay (D1): 2-5 seconds to allow for full nuclear relaxation.

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or by referencing to an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Spectral Analysis and Peak Assignment

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | ~190 | sp² hybridized and bonded to electronegative oxygen, highly deshielded. Consistent with substituted benzaldehydes.[3] |

| C2 | ~155 | Aromatic carbon attached to the benzyloxy group; significantly deshielded by the ether oxygen. |

| C4 | ~150 | Aromatic carbon attached to a methoxy group. |

| C5 | ~148 | Aromatic carbon attached to a methoxy group. |

| C1 | ~128 | Quaternary aromatic carbon, influenced by adjacent aldehyde and benzyloxy groups. |

| C6 | ~115 | Aromatic CH, ortho to the aldehyde group. |

| C3 | ~110 | Aromatic CH, shielded by two ortho oxygen-containing substituents. |

| -OCH₂- | ~71 | Methylene carbon of the benzyloxy group. |

| 4-OCH₃ & 5-OCH₃ | ~56 | Methoxy group carbons. |

| Benzyl C1' | ~136 | Quaternary carbon of the benzyl ring. |

| Benzyl C2'/C6' | ~128 | Ortho carbons of the benzyl ring. |

| Benzyl C3'/C5' | ~128 | Meta carbons of the benzyl ring. |

| Benzyl C4' | ~127 | Para carbon of the benzyl ring. |

Justification for Assignments:

The predicted chemical shifts are based on established ranges for functional groups and the additive effects of substituents on the benzene ring. For instance, the aldehyde carbonyl carbon is consistently found in the 190-200 ppm region.[3] The carbons directly attached to the oxygen atoms of the ether and methoxy groups (C2, C4, and C5) are expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of oxygen. The methylene carbon of the benzyloxy group typically appears around 70 ppm. The two methoxy carbons are expected to have very similar chemical shifts around 56 ppm. The aromatic carbons of the benzyl group will exhibit a pattern typical of a monosubstituted benzene ring, with the ipso-carbon being the most downfield.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its unique molecular structure. A thorough understanding of the expected chemical shifts, based on the electronic environment of each carbon atom, is essential for the unambiguous characterization of this important synthetic intermediate. The experimental protocol and detailed spectral analysis presented in this guide offer a robust framework for researchers to confidently acquire and interpret the ¹³C NMR data for this compound, ensuring its identity and purity in their scientific endeavors.

References

- SpectraBase. 2-(Benzyloxy)-4-methoxybenzaldehyde. (n.d.).

- Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... (n.d.).

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- PubChem. This compound. (n.d.).

- Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).

- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of synthesized organic compounds. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum of 2-Benzyloxy-4,5-dimethoxybenzaldehyde (CAS No. 14382-86-6)[1][2][3][4], a key intermediate in proteomics research and organic synthesis.[2] By delving into the theoretical underpinnings of its molecular vibrations, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details a robust experimental protocol for spectral acquisition, provides an in-depth analysis of the characteristic absorption bands, and offers a comparative framework based on analogous structures.

Introduction to this compound and IR Spectroscopy

This compound is a polysubstituted aromatic aldehyde with the molecular formula C₁₆H₁₆O₄.[1][2][3][5] Its structure, featuring a benzaldehyde core with two methoxy groups and a benzyloxy substituent, presents a unique vibrational fingerprint. Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its chemical bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is characteristic of the molecule's functional groups and overall structure. For a compound like this compound, IR spectroscopy is a rapid and non-destructive method to confirm the presence of the key aldehyde, ether, and aromatic functionalities, thereby verifying its identity and purity.

Theoretical Vibrational Analysis

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The expected absorption bands can be predicted by analyzing its functional groups: the aromatic aldehyde, the methoxy ethers, the benzyl ether, and the substituted benzene rings.

-

Aldehyde Group (-CHO): The aldehyde is one of the most readily identifiable functional groups in an IR spectrum. It is characterized by a strong and sharp carbonyl (C=O) stretching vibration.[6] Because the aldehyde is conjugated with the aromatic ring, this peak is expected at a lower wavenumber, typically around 1705-1685 cm⁻¹.[7][8][9] Another hallmark of an aldehyde is the C-H stretching vibration of the aldehyde proton itself, which typically appears as a pair of weak to medium bands (a Fermi doublet) between 2860 cm⁻¹ and 2700 cm⁻¹.[7][8][10] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic.[9]

-

Ether Groups (-OCH₃ and -OCH₂-): The molecule contains three ether linkages. The aryl ether groups (Ar-O-CH₃ and Ar-O-CH₂) will exhibit strong C-O-C asymmetric stretching vibrations, typically in the 1275-1200 cm⁻¹ region, and symmetric stretching vibrations around 1075-1020 cm⁻¹. The presence of multiple ether groups may lead to complex, overlapping bands in this region.

-